molecular formula C25H17ClN2S B11113093 4-(4-chlorophenyl)-N-(naphthalen-1-yl)-5-phenyl-1,3-thiazol-2-amine

4-(4-chlorophenyl)-N-(naphthalen-1-yl)-5-phenyl-1,3-thiazol-2-amine

Cat. No.: B11113093
M. Wt: 412.9 g/mol
InChI Key: KOTSFXOHOOZJME-UHFFFAOYSA-N
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Description

N-[4-(4-CHLOROPHENYL)-5-PHENYL-1,3-THIAZOL-2-YL]-N-(1-NAPHTHYL)AMINE is a complex organic compound that belongs to the class of thiazole derivatives Thiazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of N-[4-(4-CHLOROPHENYL)-5-PHENYL-1,3-THIAZOL-2-YL]-N-(1-NAPHTHYL)AMINE typically involves the Hantzsch thiazole synthesis. This method includes the reaction of a substituted thiourea with α-halo ketones in the presence of a solvent like ethanol . The reaction conditions often require refluxing the mixture to facilitate the formation of the thiazole ring. Industrial production methods may involve optimizing these conditions to increase yield and purity, potentially using catalysts or alternative solvents to enhance the reaction efficiency.

Chemical Reactions Analysis

N-[4-(4-CHLOROPHENYL)-5-PHENYL-1,3-THIAZOL-2-YL]-N-(1-NAPHTHYL)AMINE can undergo various chemical reactions, including:

Scientific Research Applications

N-[4-(4-CHLOROPHENYL)-5-PHENYL-1,3-THIAZOL-2-YL]-N-(1-NAPHTHYL)AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(4-CHLOROPHENYL)-5-PHENYL-1,3-THIAZOL-2-YL]-N-(1-NAPHTHYL)AMINE involves its interaction with various molecular targets. In antimicrobial applications, it may inhibit the biosynthesis of bacterial cell walls or interfere with essential enzymes. In anticancer research, the compound may induce apoptosis in cancer cells by targeting specific signaling pathways and proteins involved in cell proliferation .

Comparison with Similar Compounds

N-[4-(4-CHLOROPHENYL)-5-PHENYL-1,3-THIAZOL-2-YL]-N-(1-NAPHTHYL)AMINE can be compared with other thiazole derivatives such as:

These comparisons highlight the unique structural features and biological activities of N-[4-(4-CHLOROPHENYL)-5-PHENYL-1,3-THIAZOL-2-YL]-N-(1-NAPHTHYL)AMINE, making it a valuable compound for further research and development.

Properties

Molecular Formula

C25H17ClN2S

Molecular Weight

412.9 g/mol

IUPAC Name

4-(4-chlorophenyl)-N-naphthalen-1-yl-5-phenyl-1,3-thiazol-2-amine

InChI

InChI=1S/C25H17ClN2S/c26-20-15-13-18(14-16-20)23-24(19-8-2-1-3-9-19)29-25(28-23)27-22-12-6-10-17-7-4-5-11-21(17)22/h1-16H,(H,27,28)

InChI Key

KOTSFXOHOOZJME-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(S2)NC3=CC=CC4=CC=CC=C43)C5=CC=C(C=C5)Cl

Origin of Product

United States

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